![molecular formula C8H5ClN2O B1487721 3-Chlor-1H-pyrrolo[2,3-b]pyridin-5-carbaldehyd CAS No. 1190309-77-3](/img/structure/B1487721.png)

3-Chlor-1H-pyrrolo[2,3-b]pyridin-5-carbaldehyd

Übersicht

Beschreibung

3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Krebstherapie

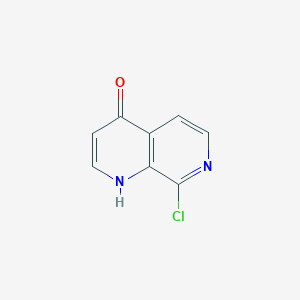

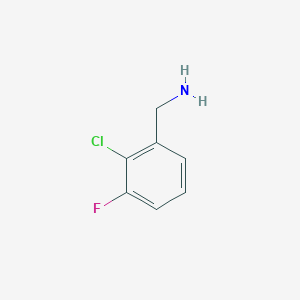

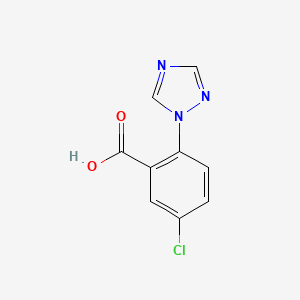

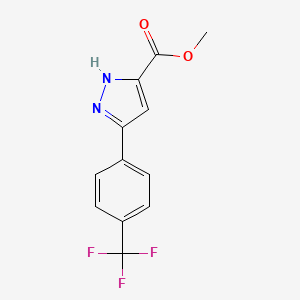

Die Verbindung wird bei der Synthese von Derivaten verwendet, die eine potente Aktivität gegen Fibroblastenwachstumsfaktorrezeptoren (FGFR1, 2 und 3) gezeigt haben . Diese Rezeptoren spielen eine wesentliche Rolle bei verschiedenen Arten von Tumoren, und ihre abnormale Aktivierung ist mit dem Fortschreiten und der Entwicklung mehrerer Krebsarten wie Brustkrebs, Lungenkrebs, Prostatakrebs, Blasenkrebs und Leberkrebs verbunden . Daher stellt die gezielte Ansprache von FGFRs eine attraktive Strategie für die Krebstherapie dar .

Brustkrebsbehandlung

Speziell in der Brustkrebsbehandlung zeigte eines der Derivate der Verbindung, 4h, eine potente FGFR-inhibitorische Aktivität. In vitro hemmte 4h die Proliferation von Brustkrebs-4T1-Zellen und induzierte deren Apoptose .

Hemmung der Zellmigration und -invasion

Das Derivat 4h hemmte auch signifikant die Migration und Invasion von 4T1-Zellen, einem Typ von Brustkrebszellen .

Antiproliferative Aktivität

Pyrrolopyridinderivate, die aus der Verbindung synthetisiert werden können, zeigen eine inhibitorische Wirkung gegen FMS-Kinase und sind vielversprechende Kandidaten für die Entwicklung von Antikrebs- und Antiarthritis-Medikamenten .

Behandlung von Immundefekten

Die Verbindung wird bei der Synthese von Derivaten verwendet, die als neuartige Immunmodulatoren wirken, die auf JAK3 abzielen. Diese Derivate werden zur Behandlung von Immundefekten wie Organtransplantation eingesetzt .

Arzneimittelentwicklung

Die Verbindung dient als Ausgangsmaterial für die Synthese einer Reihe von 1H-pyrrolo[2,3-b]pyridinderivaten. Diese Derivate werden als Medikamente entwickelt, die auf FGFR abzielen, mit Entwicklungsperspektiven .

Wirkmechanismus

Target of Action

Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to have potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) . These receptors play an essential role in various types of tumors .

Mode of Action

Based on the action of similar compounds, it can be inferred that it might interact with its targets, leading to changes in their function . For instance, FGFR inhibitors typically bind to the receptor, inhibiting its activation and downstream signaling .

Biochemical Pathways

Fgfr inhibitors generally affect the fgfr signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes .

Result of Action

Fgfr inhibitors, like similar compounds, can inhibit cell proliferation and induce apoptosis .

Biochemische Analyse

Biochemical Properties

3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, migration, and differentiation . The compound’s interaction with FGFRs leads to the inhibition of downstream signaling pathways, including RAS-MEK-ERK, PLCγ, and PI3K-Akt . These interactions highlight the potential of 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde as a valuable tool in studying cellular signaling and developing targeted therapies.

Cellular Effects

3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde has been shown to affect various types of cells and cellular processes. In particular, it inhibits the proliferation and induces apoptosis of breast cancer cells . Additionally, the compound significantly reduces the migration and invasion abilities of these cells, suggesting its potential as an anti-cancer agent . The influence of 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde on cell signaling pathways, gene expression, and cellular metabolism further underscores its importance in biochemical research.

Molecular Mechanism

The molecular mechanism of 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde involves its binding interactions with biomolecules, particularly FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways . This inhibition results in reduced cell proliferation, migration, and invasion, as well as increased apoptosis in cancer cells . The compound’s ability to modulate gene expression and enzyme activity further contributes to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for prolonged observation of its effects on cells

Dosage Effects in Animal Models

The effects of 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit FGFR activity and reduce tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications

Metabolic Pathways

3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biochemical activity. The compound’s metabolism may affect its stability, bioavailability, and overall efficacy in biological systems . Understanding the metabolic pathways of 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is crucial for optimizing its use in research and therapeutic applications.

Transport and Distribution

The transport and distribution of 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde within cells and tissues are essential factors that determine its localization and accumulation. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within different tissues can influence its overall biochemical effects and therapeutic potential.

Subcellular Localization

The subcellular localization of 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Eigenschaften

IUPAC Name |

3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7-3-11-8-6(7)1-5(4-12)2-10-8/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSBTLHSBKQATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=CN2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B1487643.png)

![3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine](/img/structure/B1487646.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1487652.png)

![(5-Chlorofuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1487656.png)

![1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1487658.png)